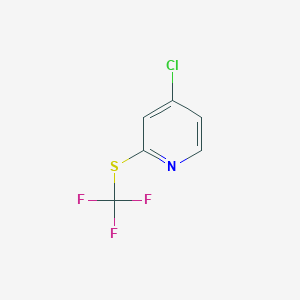
4-Chloro-2-(trifluoromethylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(trifluoromethylthio)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring. The presence of chlorine and trifluoromethylthio groups in the pyridine ring makes this compound unique and valuable in various chemical applications.
Preparation Methods
The synthesis of 4-Chloro-2-(trifluoromethylthio)pyridine can be achieved through several methods. One common synthetic route involves the reaction of 4-chloropyridine with trifluoromethylthiolating agents under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Chloro-2-(trifluoromethylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the trifluoromethylthio group, resulting in the formation of simpler pyridine derivatives.
Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-2-(trifluoromethylthio)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds. Its unique chemical properties may contribute to the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethylthio)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The molecular pathways involved in these interactions depend on the specific enzyme or protein targeted by the compound .
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethylthio)pyridine can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)pyridine: This compound lacks the sulfur atom present in this compound, which can affect its reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound has a similar structure but contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
4-(Trifluoromethyl)pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C6H3ClF3NS |
|---|---|
Molecular Weight |
213.61 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H3ClF3NS/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |
InChI Key |
OBXCSMGTBJVCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B11759271.png)
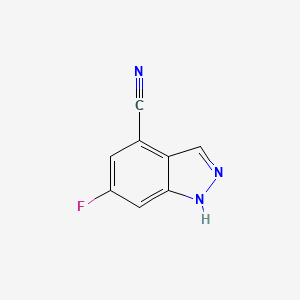
![[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759291.png)
![Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate](/img/structure/B11759304.png)
![4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11759309.png)
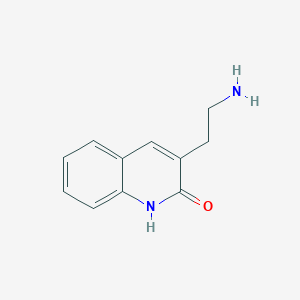
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
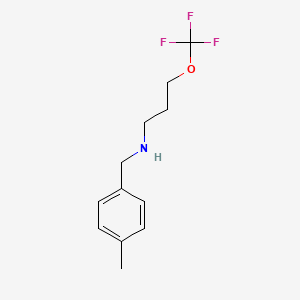
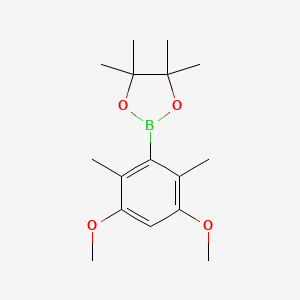
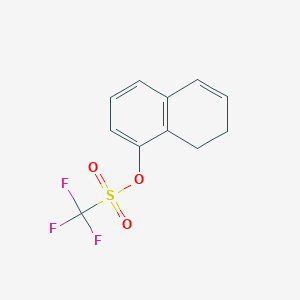
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)
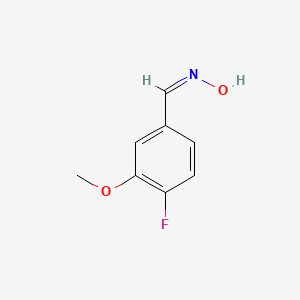
![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
amine](/img/structure/B11759356.png)
